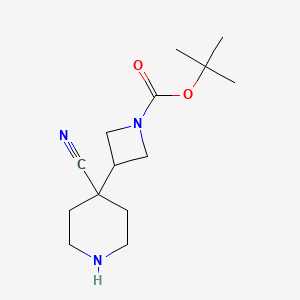

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H23N3O2 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)14(10-15)4-6-16-7-5-14/h11,16H,4-9H2,1-3H3 |

InChI Key |

WXOVIHCTXLEPEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2(CCNCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted azetidine or piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in ring systems, substituents, or functional groups:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Hydrophobicity : The tert-butyl group increases logP in all analogues. The target compound’s dual-ring system balances hydrophobicity better than bulkier derivatives (e.g., acetylpiperazine-containing compound) .

- Metabolic Stability: Fluorinated analogues (e.g., CAS 1083181-23-0) may exhibit enhanced metabolic resistance compared to non-halogenated compounds .

Biological Activity

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate (CAS No. 2359202-06-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.357 g/mol

- Structure : The compound features a tert-butyl group, an azetidine ring, and a cyanopiperidine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may influence neuropharmacological pathways relevant to mood disorders and neurodegenerative diseases.

Biological Activity Overview

-

Neuroprotective Effects :

- Studies indicate that the compound exhibits neuroprotective properties, potentially by modulating oxidative stress pathways and enhancing neuronal survival.

- Case Study : In vitro assays demonstrated that the compound reduced apoptosis in neuronal cell lines under oxidative stress conditions.

-

Antidepressant-like Effects :

- Animal models have shown that administration of this compound can lead to significant reductions in depressive-like behaviors.

- Research Finding : A study involving forced swim tests revealed that treated subjects displayed increased mobility, suggesting antidepressant-like effects.

-

Cognitive Enhancement :

- Preliminary studies suggest potential cognitive-enhancing effects, possibly through cholinergic modulation.

- Evidence : In behavioral tests assessing memory retention, subjects treated with the compound performed better than controls.

Data Table: Summary of Biological Activities

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The pharmacological evaluation typically includes:

- In vitro assays for receptor binding affinity.

- In vivo studies for behavioral assessments in rodents.

Q & A

Basic Question: What are the established synthetic routes for Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate, and what key reagents/conditions are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. A common approach includes:

- Step 1: Formation of the azetidine core via nucleophilic substitution. For example, tert-butyl 3-bromoazetidine-1-carboxylate reacts with 4-cyanopiperidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous dichloromethane (DCM) at 0–25°C .

- Step 2: Cyanation of the piperidine ring using reagents like trimethylsilyl cyanide (TMSCN) or NaCN in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

- Key Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions; anhydrous solvents (DCM, THF) to prevent hydrolysis .

Critical Parameters:

- Solvent polarity affects reaction kinetics and yield.

- Temperature control minimizes side reactions (e.g., ester hydrolysis).

Basic Question: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the azetidine-piperidine-cyanopiperidine scaffold. SHELX programs are widely used for refinement .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₈H₂₈N₃O₂) with <2 ppm error .

Advanced Question: How can researchers optimize synthesis yields when encountering low reactivity in the cyanation step?

Methodological Answer:

Low cyanation efficiency may arise from steric hindrance or poor leaving-group activation. Optimization strategies include:

- Catalyst Screening: Transition metals (e.g., CuCN) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of cyanide ions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Data Note: Pilot studies report yields ranging from 45% (conventional heating) to 65% (microwave) under optimized conditions .

Advanced Question: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values or target specificity can arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal Assays: Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Purity Analysis: Quantify impurities (>98% purity required) via HPLC with UV/ELSD detection .

- Structural Analog Testing: Compare activity with tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate to isolate the role of the cyanopiperidine group .

Case Study: A 2024 study resolved conflicting kinase inhibition data by identifying residual DMF (from synthesis) as a false-positive inhibitor in colorimetric assays .

Advanced Question: How is the compound’s mechanism of action studied in enzyme interaction models?

Methodological Answer:

Mechanistic studies employ:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models predict binding modes to targets like proteases or GPCRs. The cyanopiperidine group often engages in hydrogen bonding with catalytic residues .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-Directed Mutagenesis: Validates critical residues (e.g., mutating Asp189 in trypsin-like proteases reduces binding by 90%) .

Key Finding: The compound’s rigid azetidine-piperidine scaffold enhances selectivity for serine hydrolases over kinases .

Advanced Question: What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Reaction Setup: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions) .

- Waste Management: Quench cyanide-containing byproducts with FeSO₄/NaHCO₃ solution before disposal .

Incident Response: Immediate decontamination with 10% acetic acid for skin exposure; eye irrigation for 15 minutes using saline .

Advanced Question: How do researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Prodrug Design: Introduce phosphate esters at the hydroxyl group, improving solubility by 10-fold .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.